molecular formula C21H20ClN3O3S B2697225 N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide CAS No. 1021118-91-1

N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide

Cat. No.: B2697225
CAS No.: 1021118-91-1
M. Wt: 429.92
InChI Key: IQRXCVWPUDLRBR-UHFFFAOYSA-N
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Description

N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide is a synthetic acetamide derivative intended for research and development purposes. This compound features a molecular structure incorporating a pyridine-sulfonamide group and a N-benzyl substituent, motifs that are frequently explored in medicinal chemistry for their potential biological activities. Similar structural analogs, such as other N-benzylacetamide derivatives, are investigated in scientific research for various properties, including potential antimicrobial effects against organisms like Escherichia coli and Staphylococcus aureus . Furthermore, complex N-benzyl acetamide molecules have been developed as specialized tools in biochemical research, such as fluorescent probes for visualizing specific cellular receptors . Researchers may find this compound valuable for designing new studies in areas such as synthetic chemistry, drug discovery, and biochemical probing. The mechanism of action for this specific compound is not yet fully characterized and is a subject for ongoing scientific investigation. Handling of this product should adhere to all applicable laboratory safety standards. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c22-19-10-8-18(9-11-19)15-25(29(27,28)20-7-4-12-23-14-20)16-21(26)24-13-17-5-2-1-3-6-17/h1-12,14H,13,15-16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRXCVWPUDLRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine-3-sulfonamide intermediate, which is then subjected to benzylation reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzyl and pyridine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that compounds similar to N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown moderate cytotoxicity against human melanoma and prostate cancer cell lines, with IC50 values suggesting potential therapeutic efficacy in oncology .

1.2 Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes linked to disease pathways. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3-K), which is implicated in various cancers. Compounds that modulate PI3-K activity can potentially be used to treat conditions associated with abnormal cell growth .

Data Tables

Application Area Description IC50 Values
Anticancer ActivityCytotoxicity against melanoma and prostate cancer cell linesMM96L: 72 µM, DU145: 51 µM
Enzyme InhibitionPotential inhibition of PI3-K and other relevant enzymesNot specified
Neuroprotective EffectsPossible effects on monoamine oxidase activity, relevant for neurodegenerative diseasesNot specified

Case Studies

3.1 Case Study on Anticancer Properties
A study conducted by Davis et al. synthesized a series of compounds based on the structure of this compound, revealing that modifications in the benzyl group significantly influenced cytotoxicity against cancer cells. The findings suggested that the introduction of halogenated groups could enhance biological activity and selectivity towards cancer cell lines .

3.2 Case Study on Enzyme Modulation
Another investigation focused on the compound's ability to inhibit PI3-K pathways, which are critical in cancer progression. The study demonstrated that derivatives of this compound could effectively reduce PI3-K activity in vitro, leading to decreased proliferation of tumor cells. This positions the compound as a potential candidate for further development as an anticancer agent targeting specific signaling pathways .

Mechanism of Action

The mechanism of action of N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with normal biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are primarily derived from and , which describe sulfonamide, thiadiazole, and triazole derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and inferred bioactivity.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name & ID (from Evidence) Core Structure Substituents Melting Point (°C) Yield (%) Key Features
Target Compound Pyridine-3-sulfonamido acetamide Benzyl, 4-chlorobenzyl Not reported Not reported High lipophilicity; potential for dual hydrogen bonding (sulfonamide, pyridine).
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) Thiadiazole-acetamide 4-Chlorobenzylthio, isopropyl-methylphenoxy 138–140 82 Thioether linkage enhances stability; phenoxy group may modulate solubility.
N-(4-chlorobenzyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole-thioacetamide 4-Chlorobenzyl, allyl, pyridinyl Not reported Not reported Triazole ring introduces rigidity; allyl group may allow further functionalization.
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Thiadiazole-acetamide Benzylthio, methoxyphenoxy 135–136 85 Methoxy group improves solubility; benzylthio enhances hydrophobicity.

Key Observations

Core Structure Influence: The pyridine-3-sulfonamido core in the target compound distinguishes it from thiadiazole () or triazole () analogs. Thiadiazole derivatives (e.g., 5j, 5m) feature a five-membered aromatic ring with sulfur and nitrogen atoms, which may confer metabolic resistance but reduce solubility compared to pyridine-based structures.

Substituent Effects: Halogenation: The 4-chlorobenzyl group in the target compound and 5j increases lipophilicity, likely enhancing membrane permeability but possibly reducing aqueous solubility. Phenoxy vs.

Physicochemical Properties :

  • Melting points for thiadiazole analogs range from 135–170°C (), suggesting crystalline stability. The absence of data for the target compound limits direct comparison, but its sulfonamide group may elevate melting points due to stronger intermolecular forces.
  • Yields for thiadiazole derivatives (68–88%) indicate feasible synthetic routes, though the target compound’s synthesis may require optimization due to its complex substituents.

Research Findings and Implications

  • Bioactivity Trends : Thiadiazole derivatives () are frequently explored for antimicrobial and anti-inflammatory activity. The 4-chlorobenzyl group in 5j may enhance bioactivity against resistant bacterial strains. The target compound’s sulfonamide group could similarly target enzymes like carbonic anhydrase or dihydrofolate reductase.
  • Solubility Challenges: Compounds with methoxy or phenoxy groups (e.g., 5m ) exhibit improved solubility, whereas halogenated analogs (target compound, 5j) may require formulation strategies to address poor bioavailability.
  • Synthetic Feasibility : The allyl group in the triazole analog allows for click chemistry modifications, a strategy that could be applied to the target compound for library diversification.

Biological Activity

N-benzyl-2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)acetamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H19ClN2O2S\text{C}_{17}\text{H}_{19}\text{Cl}\text{N}_2\text{O}_2\text{S}

This structure includes a benzyl group, a pyridine ring, and a sulfonamide moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with sulfonamide groups have shown efficacy against various cancer cell lines, including colon and breast cancer. The mechanism often involves the inhibition of specific enzymes and pathways critical to cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

In a study involving a series of sulfonamide compounds, one derivative was found to inhibit the growth of HCT-15 colon carcinoma cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. This compound has been evaluated for its antibacterial and antifungal activities.

Table 1: Antimicrobial Efficacy

CompoundMIC (µg/mL)Target Organism
This compound31.25Staphylococcus aureus
Similar Sulfonamide Derivative15.62Escherichia coli

These results indicate that the compound possesses promising antibacterial activity, particularly against Gram-positive bacteria .

Antiviral Activity

Preliminary studies suggest that compounds within the same structural class may also exhibit antiviral properties. For example, related sulfonamides have been shown to inhibit viral replication in vitro, making them potential candidates for further antiviral drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many sulfonamide derivatives act by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.

Q & A

Q. How should researchers address batch-to-batch variability in compound synthesis?

  • Methodological Answer : Standardize reaction protocols (e.g., inert atmosphere, controlled humidity) and characterize each batch via NMR and HPLC. Use quality control thresholds (e.g., ≥98% purity) for inclusion in studies. Document deviations in supplementary materials .

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